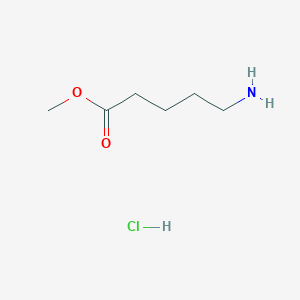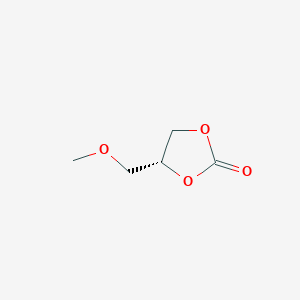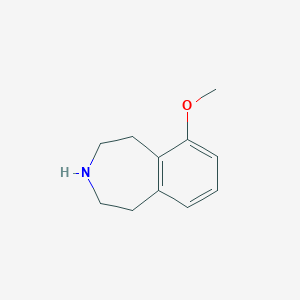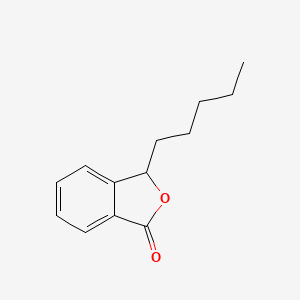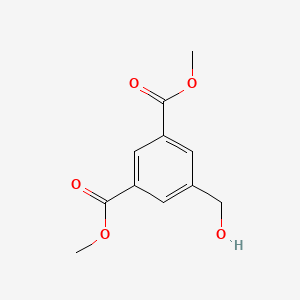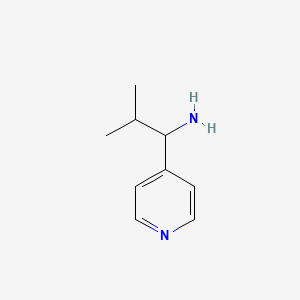
2-Methyl-1-(pyridin-4-yl)propan-1-amine
概要
説明
“2-Methyl-1-(pyridin-4-yl)propan-1-amine” is a chemical compound with the CAS Number: 62398-35-0 . It has a molecular weight of 150.22 . The IUPAC name for this compound is 2-methyl-1-(4-pyridinyl)-1-propanamine . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI Code for “2-Methyl-1-(pyridin-4-yl)propan-1-amine” is 1S/C9H14N2/c1-7(2)9(10)8-3-5-11-6-4-8/h3-7,9H,10H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-Methyl-1-(pyridin-4-yl)propan-1-amine” is a liquid . It has a molecular weight of 150.22 .科学的研究の応用
Pharmacological Characterization
2-Methyl-1-(pyridin-4-yl)propan-1-amine shows potential in pharmacology due to its high affinity for human, rat, and mouse κ-opioid receptors (KORs), with a significant selectivity over μ-opioid receptors (MORs) and negligible affinity for δ-opioid receptors. This compound, identified as PF-04455242, demonstrates therapeutic potential in treating depression and addiction disorders. It has shown efficacy in animal models for antidepressant-like effects, attenuation of stress-induced behaviors, and reduction in cocaine-seeking behavior. Furthermore, its ability to reduce plasma prolactin levels induced by KOR agonist spiradoline suggests a translatable mechanism for clinical biomarker studies (Grimwood et al., 2011).
Catalysis and Synthesis
The compound's derivatives have been explored in catalysis, particularly in the methoxycarbonylation of olefins to produce esters. Palladium(II) complexes involving variations of 2-Methyl-1-(pyridin-4-yl)propan-1-amine, such as 2-((pyridin-2-yl)methyleneamino)ethanol and 3-methoxy-N-((pyridin-2-yl)methylene)propan-1-amine, have been synthesized and shown to be effective catalysts in this reaction. These complexes enable the conversion of higher olefins to both linear and branched esters, showcasing the versatility and potential utility of 2-Methyl-1-(pyridin-4-yl)propan-1-amine derivatives in industrial applications (Zulu et al., 2020).
Ligand Chemistry
Further research into the ligand properties of 2-Methyl-1-(pyridin-4-yl)propan-1-amine derivatives has shown their potential in the synthesis of complex metal structures. These derivatives act as versatile ligands capable of forming stable complexes with various transition metals. Such complexes could have implications in catalysis, material science, and the development of novel metal-organic frameworks with unique electronic, magnetic, or photophysical properties. For example, complexes with first-row transition metals have been synthesized using a pentadentate amine/imine ligand derived from 2-Methyl-1-(pyridin-4-yl)propan-1-amine, which exhibit diverse coordination geometries and potential applications in catalysis and material science (Schmidt et al., 2011).
Safety And Hazards
特性
IUPAC Name |
2-methyl-1-pyridin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)9(10)8-3-5-11-6-4-8/h3-7,9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIUCMADIABJJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502521 | |
| Record name | 2-Methyl-1-(pyridin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(pyridin-4-yl)propan-1-amine | |
CAS RN |
62398-35-0 | |
| Record name | 2-Methyl-1-(pyridin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1-(pyridin-4-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


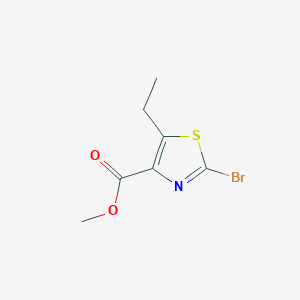

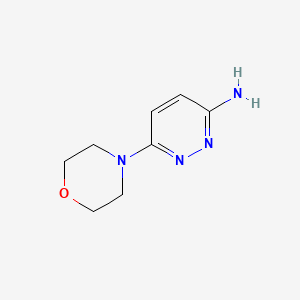
![(6R,7R)-7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1590605.png)
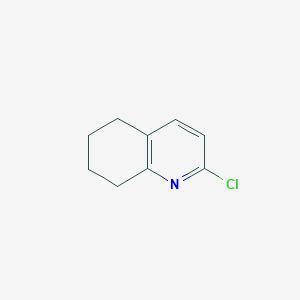
![2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1590610.png)
![6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1590612.png)
![Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane](/img/no-structure.png)
